molecular formula C13H23NO3 B6238366 tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate CAS No. 2169020-28-2

tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate

Cat. No.: B6238366
CAS No.: 2169020-28-2
M. Wt: 241.33 g/mol
InChI Key: DFPDKOJBCGFPML-UHFFFAOYSA-N
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Description

tert-Butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a six-membered piperidine ring substituted with a tert-butyl carbamate (Boc) group, two methyl groups at the 2-position, and a formyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde moiety, which enables further derivatization via nucleophilic additions, condensations, or reductions . The Boc group enhances solubility in organic solvents and provides steric protection for the piperidine nitrogen during synthetic transformations .

Properties

CAS No.

2169020-28-2

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h9-10H,6-8H2,1-5H3

InChI Key

DFPDKOJBCGFPML-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)C=O)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Protection of the Nitrogen Atom: The nitrogen atom in the piperidine ring is often protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps.

    Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs. Its piperidine core is a common motif in many bioactive molecules, including those with analgesic, anti-inflammatory, and antimicrobial properties.

Industry

In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Piperidine Derivatives

  • tert-Butyl 4-Hydroxy-2,2-dimethylpiperidine-1-carboxylate (CAS: 1502162-73-3)

    • Structural Difference : The 4-position substituent is a hydroxyl group instead of a formyl group.
    • Impact : The hydroxyl group is less electrophilic, making this compound more suitable for oxidation or protection reactions rather than nucleophilic additions. Its molecular weight is 229.32 g/mol, slightly higher than the formyl analogue .
    • Applications : Used as a precursor for functional group interconversion (e.g., oxidation to ketones) in drug discovery .
  • tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate

    • Structural Difference : Incorporates a thiazole ring at the 4-position, introducing aromaticity and additional hydrogen-bonding sites.
    • Impact : The thiazole moiety enhances biological activity, making this compound relevant in kinase inhibitor development .

Pyrrolidine and Oxazolidine Analogues

  • tert-Butyl 4-Formyl-2,2-dimethylpyrrolidine-1-carboxylate Structural Difference: Five-membered pyrrolidine ring instead of piperidine. Molecular weight is 213.29 g/mol (C₁₃H₂₁NO₃) .
  • tert-Butyl (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

    • Structural Difference : Oxazolidine (oxygen-containing five-membered ring) with a chiral center at the 4-position.
    • Impact : The oxygen atom introduces polarity, improving solubility in aqueous-organic mixtures. This compound is often used in asymmetric synthesis .

Physicochemical Properties

Property Target Compound Hydroxy-piperidine Analogue Thiazole-piperidine
Molecular Weight ~227.30 g/mol (C₁₃H₂₁NO₃) 229.32 g/mol ~324.40 g/mol
Solubility Soluble in DCM, THF, EtOAc Similar, with increased polarity Moderate in polar solvents
Reactivity High (formyl group) Moderate (hydroxyl group) High (thiazole + formyl)

Biological Activity

Tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article discusses its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₃H₁₉NO₃ and a molecular weight of approximately 241.33 g/mol. Its structure includes a piperidine ring substituted with a tert-butyl group and a formyl group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the piperidine ring may interact with biological receptors, influencing metabolic pathways and neuropharmacological effects.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Histone Deacetylase Inhibition : The compound has been noted for its role in inhibiting histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy.
  • GPR119 Agonism : It serves as a precursor for selective GPR119 agonists, which are involved in glucose homeostasis and appetite regulation. Studies have shown that it can affect calorie intake and anxiety behaviors in animal models.
  • Antitumor Activity : Investigations into related compounds have revealed that derivatives exhibit significant antitumor properties, suggesting potential applications in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • In Vitro Studies : A study assessed the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed promising antitumor activity against specific breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin .
  • Mechanistic Insights : The interaction of the compound with specific enzymes was analyzed using enzymatic assays. Results demonstrated that it could effectively inhibit key enzymes involved in tumor progression, further supporting its therapeutic potential.
  • Animal Model Studies : Research involving animal models suggested that administration of the compound modulated metabolic pathways linked to appetite regulation and anxiety behaviors, indicating its relevance in neuropharmacology.

Comparative Analysis

To highlight the unique features of this compound compared to structurally similar compounds, the following table summarizes key attributes:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate142374-19-40.98Contains an oxoethyl group affecting reactivity
Tert-butyl 3-formylpiperidine-1-carboxylate118156-93-70.96Different position of the formyl group
Tert-butyl 4-acetylpiperidine-1-carboxylate206989-61-90.96Acetyl group introduces different reactivity patterns

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